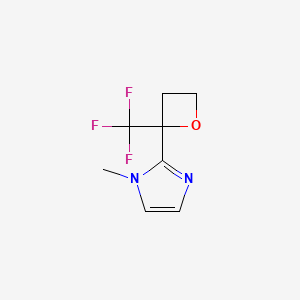

1-Methyl-2-(2-(trifluoromethyl)oxetan-2-yl)-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Methyl-2-(2-(trifluoromethyl)oxetan-2-yl)-1H-imidazole” is a chemical compound with the CAS Number: 2241138-45-2 . It has a molecular weight of 206.17 . The compound is usually in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9F3N2O/c1-13-4-3-12-6 (13)7 (2-5-14-7)8 (9,10)11/h3-4H,2,5H2,1H3 . This code represents the molecular structure of the compound.It is usually stored at a temperature of 4 degrees Celsius .

Applications De Recherche Scientifique

N-heterocyclic Carbene Catalysis

Transesterification/Acylation Reactions

N-heterocyclic carbenes, including imidazol-2-ylidenes, serve as efficient catalysts in transesterification between esters and alcohols. These carbenes mediate the acylation of alcohols with vinyl acetate at room temperature, highlighting their potential in synthesizing esters efficiently in short reaction times. This catalytic activity extends to commercially available methyl esters reacting with various alcohols, underscoring the versatility of NHC catalysts in organic synthesis (Grasa, Kissling, & Nolan, 2002).

Direct Methylation and Trifluoroethylation

The direct methylation or trifluoroethylation of imidazole and pyridine derivatives using specific reagents results in high yields of the corresponding salts. This methodology provides a straightforward route to a variety of room temperature ionic liquids (RTILs), which are crucial in green chemistry for their low volatility and potential to replace volatile organic compounds in various reactions (Zhang, Martin, & Desmarteau, 2003).

Corrosion Inhibition

Copper Corrosion Inhibition

Imidazole derivatives, including 1-methyl-imidazole, have been evaluated as copper corrosion inhibitors. The efficiency of these inhibitors varies, indicating that specific structural features of imidazole derivatives significantly impact their corrosion inhibition properties. This research suggests the potential of these compounds in protecting copper surfaces from corrosion in environments containing chloride ions (Kovačević, Milošev, & Kokalj, 2017).

Spin-Crossover Materials

Iron(II) Complexes Bridged by Intermolecular Imidazole-Pyridine NH...N Hydrogen Bonds

Derivatives of imidazole play a crucial role in the development of spin-crossover materials. Complexes involving imidazole ligands have shown a steep one-step spin crossover between high-spin and low-spin states, with applications in molecular electronics and sensors (Nishi et al., 2010).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . These codes represent specific hazards associated with the compound. For example, H302 means it is harmful if swallowed, H315 causes skin irritation, H319 causes serious eye irritation, and H335 may cause respiratory irritation .

Propriétés

IUPAC Name |

1-methyl-2-[2-(trifluoromethyl)oxetan-2-yl]imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O/c1-13-4-3-12-6(13)7(2-5-14-7)8(9,10)11/h3-4H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIPMMNIHDZYOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2(CCO2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

![5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-4-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2720332.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2720335.png)

![N-methyl-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2720340.png)

![3-Benzyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2720344.png)

![Methyl 6-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2720348.png)

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2720353.png)

![(E)-9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B2720354.png)